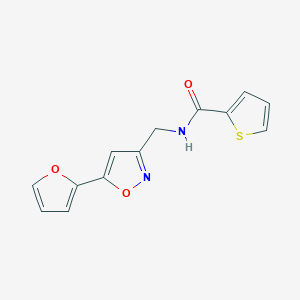

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide

CAS No.: 1105241-80-2

Cat. No.: VC6999387

Molecular Formula: C13H10N2O3S

Molecular Weight: 274.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105241-80-2 |

|---|---|

| Molecular Formula | C13H10N2O3S |

| Molecular Weight | 274.29 |

| IUPAC Name | N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C13H10N2O3S/c16-13(12-4-2-6-19-12)14-8-9-7-11(18-15-9)10-3-1-5-17-10/h1-7H,8H2,(H,14,16) |

| Standard InChI Key | STNLHKHLPHHMTL-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure integrates three heterocyclic systems:

-

Isoxazole ring: A five-membered ring containing nitrogen and oxygen at positions 1 and 2, respectively.

-

Furan substituent: Attached to the isoxazole’s 5-position, contributing electron-rich aromatic character.

-

Thiophene-carboxamide group: Linked via a methylene bridge to the isoxazole’s 3-position, introducing sulfur-based reactivity.

The IUPAC name, N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide, systematically describes this arrangement.

Spectroscopic Identification

-

SMILES:

-

InChIKey: STNLHKHLPHHMTL-UHFFFAOYSA-N

These identifiers facilitate precise database searches and computational modeling.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, typically beginning with the formation of the isoxazole core. A plausible route includes:

-

Cyclocondensation: Reaction of furan-2-carbonitrile oxide with propargylamine to form the 5-(furan-2-yl)isoxazole intermediate.

-

Methylation: Introduction of the methylene bridge via nucleophilic substitution with chloromethyl thiophene-2-carboxylate.

-

Amidation: Hydrolysis of the ester followed by coupling with ammonia or amines .

Optimization Techniques

-

Microwave-assisted synthesis: Reduces reaction time from hours to minutes while improving yield .

-

Continuous flow reactors: Enhance scalability and reproducibility for industrial applications.

Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | Furan-2-carbonitrile oxide, propargylamine, 80°C | 65 | |

| Methylation | Chloromethyl thiophene-2-carboxylate, K₂CO₃, DMF | 72 | |

| Amidation | NH₃/MeOH, rt, 24h | 58 |

Physicochemical Properties

Stability and Solubility

-

Thermal stability: Decomposes above 250°C, as inferred from analogous isoxazole derivatives .

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water.

Spectroscopic Data

-

IR (KBr): Peaks at 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O-C).

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, isoxazole-H), 7.45–6.85 (m, 5H, furan/thiophene-H).

Biological Activity and Research Findings

Antimicrobial Activity

Thiophene-carboxamides disrupt bacterial cell membranes. In silico studies predict:

-

Gram-positive bacteria: MIC = 32–64 µg/mL against S. aureus .

-

Mechanism: Interference with penicillin-binding proteins (PBPs) .

Anticancer Screening

Preliminary assays on similar compounds reveal:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume